molecular formula C9H9NO3S2 B6042925 6-methylsulfonyl-4H-1,4-benzothiazin-3-one

6-methylsulfonyl-4H-1,4-benzothiazin-3-one

Cat. No.: B6042925
M. Wt: 243.3 g/mol
InChI Key: ATBHHYBTQMIJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methylsulfonyl-4H-1,4-benzothiazin-3-one is a heterocyclic compound that belongs to the benzothiazine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of sulfur and nitrogen atoms in the benzothiazine ring system allows for various interactions with biological targets, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-methylsulfonyl-4H-1,4-benzothiazin-3-one can be synthesized through several methods. One common approach involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazinone compound . The reaction conditions typically involve the use of concentrated sulfuric acid (H₂SO₄) or other acidic catalysts to promote the ring closure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-methylsulfonyl-4H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiazines. These products can exhibit different biological activities and are of interest in medicinal chemistry research .

Scientific Research Applications

6-methylsulfonyl-4H-1,4-benzothiazin-3-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methylsulfonyl-4H-1,4-benzothiazin-3-one is unique due to the presence of the methylsulfonyl group, which can enhance its biological activity and selectivity. This specific substituent allows for unique interactions with biological targets, making it a valuable compound in drug discovery .

Properties

IUPAC Name

6-methylsulfonyl-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S2/c1-15(12,13)6-2-3-8-7(4-6)10-9(11)5-14-8/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBHHYBTQMIJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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